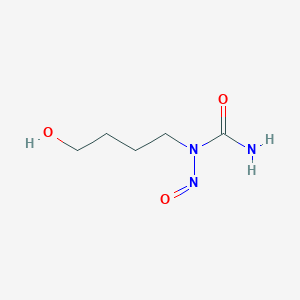

N-(4-Hydroxybutyl)-N-nitrosourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Hydroxybutyl)-N-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O3 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

BBN is extensively used as a model compound for studying bladder carcinogenesis due to its ability to induce tumors specifically in the urinary bladder of laboratory animals.

Mechanisms of Carcinogenesis

BBN has been shown to cause high-grade invasive cancers in the urinary bladder through specific mutagenic mechanisms. Studies indicate that BBN induces mutagenesis in urothelial cells significantly more than spontaneous mutation rates, highlighting its role as a potent mutagen in bladder carcinogenesis models . Research has demonstrated that the incidence of urinary bladder carcinoma is higher in Nrf2-deficient mice exposed to BBN, suggesting that Nrf2 plays a critical role in the detoxification of this carcinogen .

Chemoprevention Studies

BBN serves as a standard model for testing chemopreventive agents. For instance, celecoxib, a selective COX-2 inhibitor, was found to significantly reduce tumor incidence when administered preventively alongside BBN . Additionally, oltipraz has been shown to enhance the detoxification of BBN and reduce the incidence of bladder carcinoma in wild-type mice but had little effect on Nrf2-deficient mice .

Toxicological Studies

BBN is utilized in toxicological assessments to evaluate the effects of various compounds on bladder cancer development.

Evaluation of Potential Carcinogens

Research involving BBN has been instrumental in assessing the carcinogenic potential of other substances. For example, studies have investigated the effects of ethyl tertiary-butyl ether (ETBE) on BBN-induced bladder carcinogenesis, revealing no significant promotional activity on tumor development at certain doses . This application is vital for understanding how environmental factors contribute to cancer risk.

Biomarker Identification

BBN exposure has been linked to changes in biomarkers associated with bladder cancer progression. A study noted that nonspecific esterase activity could serve as a promising marker for precursor lesions induced by BBN treatment . Such findings are crucial for developing early detection strategies for bladder cancer.

Pharmacological Applications

BBN's role extends into pharmacology, where it aids in the evaluation of therapeutic interventions for bladder cancer.

Drug Efficacy Testing

BBN is frequently employed in preclinical studies to test the efficacy of new drugs aimed at treating or preventing bladder cancer. For instance, research has shown that anti-inflammatory drugs like aspirin and piroxicam possess chemopreventive potential against BBN-induced tumors . These findings underscore the importance of BBN as a platform for drug discovery and development.

Treatment Modalities

The compound's use extends to exploring various treatment modalities, including intravesical therapies. Studies have examined the effects of Bacillus Calmette-Guerin (BCG) therapy on BBN-induced tumors, illustrating its potential effectiveness in managing bladder cancer .

Table 1: Summary of Key Findings from BBN Research

Analyse Chemischer Reaktionen

Metabolic Activation

- (Alpha-Hydroxylation): N-(4-Hydroxybutyl)-N-nitrosourea undergoes metabolic activation, primarily through α-hydroxylation. This process is crucial for its carcinogenic activity .

- (Lactonization): One significant metabolite formed during the activation of N-butyl-N-(3-carboxypropyl)nitrosamine is 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL). This lactone is a possible intermediate produced by metabolic activation of N-butyl-N-(3-carboxypropyl)nitrosamine [3, 27].

- (BBAL Formation): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) can be synthesized as a possible intermediate produced by metabolic activation of a selective bladder carcinogen, N-butyl-N-(3-carboxypropyl)nitrosamine [3, 27].

Mutagenicity

- (Mutagenic Effects of BBAL): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) exhibits potent mutagenic effects. Studies using Salmonella typhimurium TA1535 and Escherichia coli strains (B/rWP2-try-, WP2-try-hcr-, and Sd4) have demonstrated its gene-damaging effects through repair tests with Bacillus subtilis H17 (rec+) and M45 (rec-) [3, 27].

- (BBAL Stability): 4-(N-Butylnitrosamino)-4-hydroxybutyric acid lactone (BBAL) is relatively stable in neutral sodium phosphate buffer (ionic strength 0.2), with a half-life exceeding 30 hours at 25 degrees Celsius [3, 27].

DNA Interactions and Adduct Formation

- (Alkylation): N-(4-Hydroxybutyl)-N-nitrosourea and its metabolites can alkylate DNA, forming DNA adducts. While the specific adducts formed by N-(4-Hydroxybutyl)-N-nitrosourea itself are not detailed, nitrosamines typically form adducts at guanine bases, such as O6-alkylguanine and N7-alkylguanine .

- (Carcinogenesis Mechanism): The interaction of N-(4-Hydroxybutyl)-N-nitrosourea with DNA leads to mutations and altered gene expression, driving the clonal expansion of initiated cells and promoting tumorigenesis.

Role in Carcinogenesis

- (Bladder Cancer Induction): N-(4-Hydroxybutyl)-N-nitrosourea is particularly noted for its specificity in inducing bladder tumors in laboratory animals. It is a commonly used urothelial chemical carcinogen in experimental studies [7, 20].

- (Urothelial Carcinogenesis): Studies have shown that N-(4-Hydroxybutyl)-N-nitrosourea induces high-grade invasive cancers in the urinary bladder, with the urothelial cells being particularly susceptible to its mutagenic effects [1, 7, 20].

- (Precancerous Lesions): Exposure to N-(4-Hydroxybutyl)-N-nitrosourea leads to precancerous lesions in the urothelium, with significant changes in nuclear DNA content detectable after a few weeks of exposure [2, 30].

Comparison with Other Nitrosamines

N-(4-Hydroxybutyl)-N-nitrosourea shares similarities with other nitrosamines but exhibits unique properties that distinguish it within this class:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N-methyl-N-nitrosourea | Methyl group instead of butyl | Stronger mutagenic potential |

| N-nitroso-diethylamine | Diethyl substituents | Associated with liver cancer |

| N-nitroso-n-propylurea | Propylurea substituent | Less potent than N-(4-Hydroxybutyl)-N-nitrosourea |

| N-butyl-N-nitrosoethylamine | Ethanol instead of hydroxybutane | Different alkylating properties |

Biochemical Interactions

- (Ras Signaling Pathway): N-(4-Hydroxybutyl)-N-nitrosourea activates oncogenic pathways, particularly through the Ras signaling pathway, leading to clonal expansion of initiated cells [1, 8, 28].

- (Gene Mutations): It can cause mutations in critical genes such as p53 and RAS, contributing to tumorigenesis [1, 22].

Eigenschaften

CAS-Nummer |

108278-69-9 |

|---|---|

Molekularformel |

C5H11N3O3 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

1-(4-hydroxybutyl)-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O3/c6-5(10)8(7-11)3-1-2-4-9/h9H,1-4H2,(H2,6,10) |

InChI-Schlüssel |

QCWHWSHWDMNXAP-UHFFFAOYSA-N |

SMILES |

C(CCO)CN(C(=O)N)N=O |

Kanonische SMILES |

C(CCO)CN(C(=O)N)N=O |

Key on ui other cas no. |

108278-69-9 |

Synonyme |

N-(4-Hydroxybutyl)-N-nitrosourea |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.